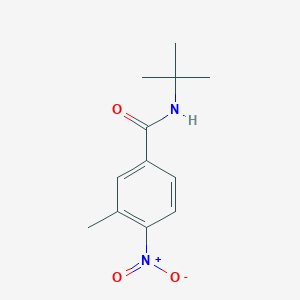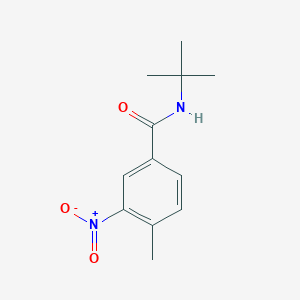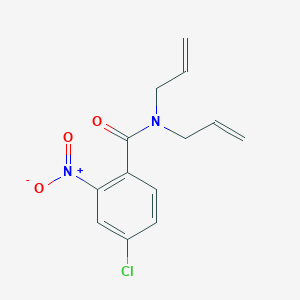![molecular formula C17H15ClN2O3 B14939137 1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B14939137.png)
1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione is a synthetic organic compound that belongs to the class of pyrrolidinediones This compound is characterized by the presence of a chlorophenyl group and a methoxyphenylamino group attached to a pyrrolidinedione core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized with maleic anhydride under acidic conditions to yield the desired product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine.
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding in various biological systems.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-[(4-Hydroxyphenyl)amino]-2,5-pyrrolidinedione: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione: The presence of a bromine atom instead of chlorine can influence the compound’s electronic properties and reactivity.
The uniqueness of 1-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)amino]-2,5-pyrrolidinedione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN2O3 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-14-8-4-12(5-9-14)19-15-10-16(21)20(17(15)22)13-6-2-11(18)3-7-13/h2-9,15,19H,10H2,1H3 |
InChI Key |
VYNWXEHIEXWCLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1H-benzimidazol-2-yl)propyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide](/img/structure/B14939065.png)
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione 1-(O-acetyloxime)](/img/structure/B14939067.png)
![N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939088.png)

![(1E)-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939104.png)


![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B14939134.png)
![methyl 5-{[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B14939143.png)


![6-(2-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B14939154.png)
![N-{(Z)-[(2-bromophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-1-phenylmethanesulfonamide](/img/structure/B14939155.png)
